CID 78068812
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
CID 78068812 is a chemical compound registered in the PubChem database It is known for its unique properties and potential applications in various fields of science and industry
Vorbereitungsmethoden
The preparation of CID 78068812 involves several synthetic routes and reaction conditions. One common method includes the use of specific reagents and catalysts under controlled temperature and pressure conditions. Industrial production methods often involve large-scale synthesis using optimized reaction pathways to ensure high yield and purity. The preparation process may also include purification steps to remove impurities and achieve the desired product quality .
Analyse Chemischer Reaktionen
CID 78068812 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent, play a crucial role in determining the reaction outcome. Major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
CID 78068812 has a wide range of scientific research applications In chemistry, it is used as a reagent in various organic synthesis reactions In biology, it may be used in studies related to cellular processes and molecular interactionsAdditionally, it is used in industrial processes for the production of specialized materials and chemicals .
Wirkmechanismus
The mechanism of action of CID 78068812 involves its interaction with specific molecular targets and pathways. It may act by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
CID 78068812 can be compared with other similar compounds to highlight its uniqueness Similar compounds may include those with comparable chemical structures or propertiesSome similar compounds include those listed in the PubChem database with similar molecular properties .
Eigenschaften
Molekularformel |
C18H21OSi |
---|---|
Molekulargewicht |
281.4 g/mol |
InChI |
InChI=1S/C18H21OSi/c1-15(18(2,3)4)19-20(16-11-7-5-8-12-16)17-13-9-6-10-14-17/h5-14H,1H2,2-4H3 |
InChI-Schlüssel |
OWLPIYYVRGLQIX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C(=C)O[Si](C1=CC=CC=C1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.